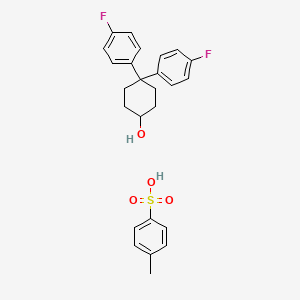
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexanol ring, along with a methylbenzenesulfonic acid group. Its molecular structure provides it with distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at temperatures between 0 to 10°C . The reaction proceeds through the reduction of the carboxylic acid group to form the corresponding alcohol. The reaction is quenched with water and sodium hydroxide, followed by filtration and concentration to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted fluorophenyl compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity to specific targets, while the cyclohexanol ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)cyclohexan-1-ol
- 4,4-bis(4-fluorophenyl)butan-1-ol
- Cyclohexanol, 4,4-bis(4-fluorophenyl)-, methanesulfonate
Uniqueness
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol stands out due to its combination of fluorophenyl groups and cyclohexanol ring, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61271-76-9 |
|---|---|
Molecular Formula |
C25H26F2O4S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4,4-bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18F2O.C7H8O3S/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,17,21H,9-12H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
UQYDOZDVGOYOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


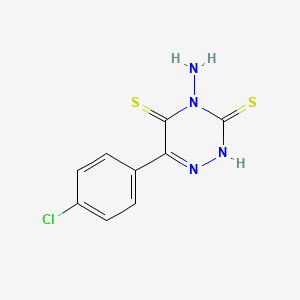

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
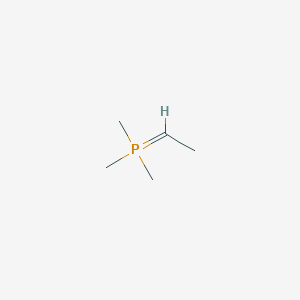
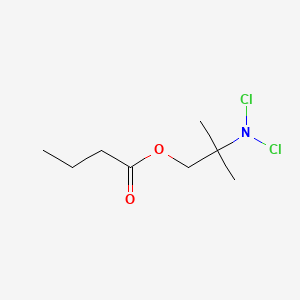
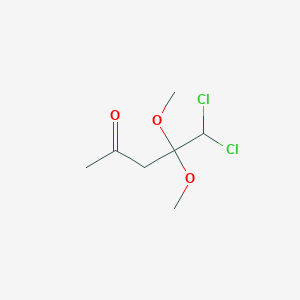
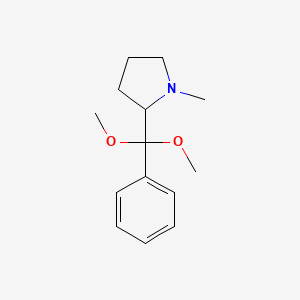
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
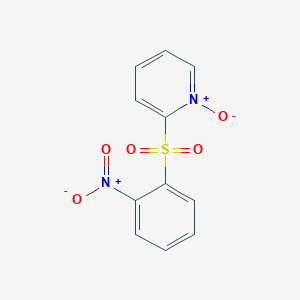
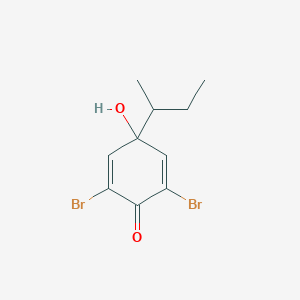

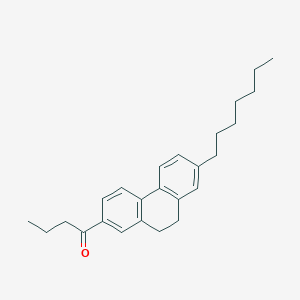
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
